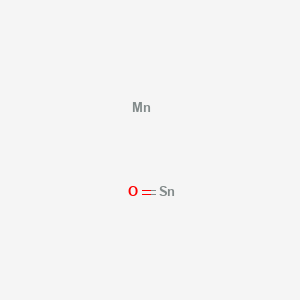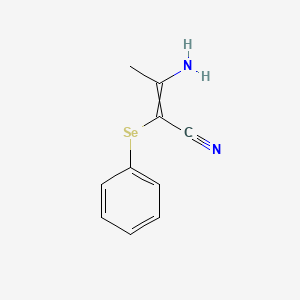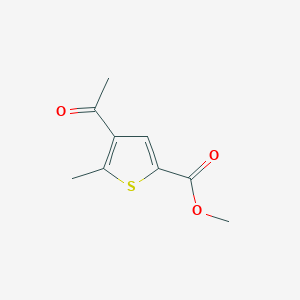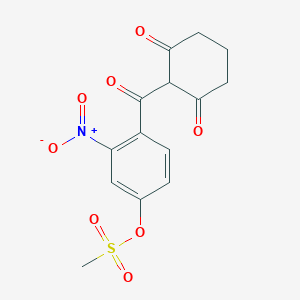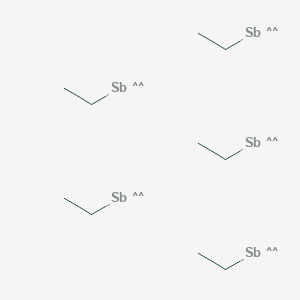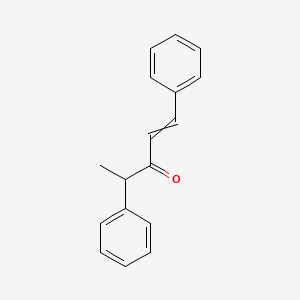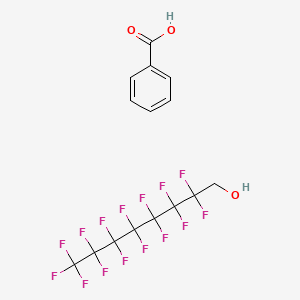![molecular formula C11H9N3 B14286007 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 134858-12-1](/img/structure/B14286007.png)
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azidobicyclo[441]undeca-1,3,5,7,9-pentaene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the larger family of bicyclo[44
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the azidation of a precursor bicyclic compound. The reaction conditions often require the use of azide sources such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction: Reducing agents such as LiAlH₄ or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted bicyclic compounds.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene largely depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved would vary based on the specific application, such as targeting specific biomolecules in bioconjugation reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the azide group.
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with an azide group at a different position.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A compound with an oxygen atom in the bicyclic structure.
Uniqueness
7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the azide group at the 7-position, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for versatile chemical transformations, making this compound valuable in various fields of research and industry.
Properties
CAS No. |
134858-12-1 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-azidobicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C11H9N3/c12-14-13-11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2 |
InChI Key |
JCDHWZWJHVCBNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C1C(=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


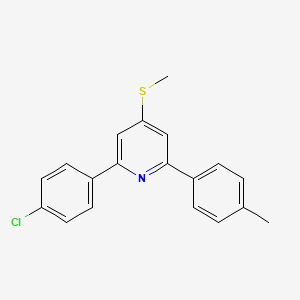
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
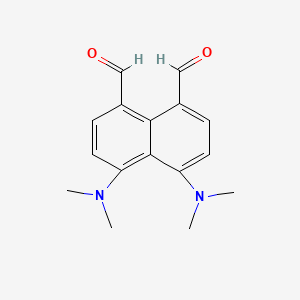

![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)
